2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
One significant application of pyrazolo[1,5-a]pyrimidine derivatives is in the development of radioligands for Positron Emission Tomography (PET) imaging. These compounds have been identified as selective ligands for the translocator protein (18 kDa), which is of interest for in vivo imaging of inflammation and neurodegeneration. For instance, [18F]PBR111, a related compound, has been synthesized for PET imaging, showcasing the utility of this chemical class in neuroimaging and the study of diseases like Alzheimer's and multiple sclerosis (Dollé et al., 2008).
Pharmacological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their pharmacological properties, including anti-inflammatory, antipyretic, and antimicrobial activities. These compounds have been used as reference in quantitative structure-activity relationship (QSAR) studies, which indicates their relevance in designing drugs with improved efficacy and reduced side effects (Pecori Vettori et al., 1981). Further research into specific derivatives has highlighted their potential as Peripheral Benzodiazepine Receptor (PBR) ligands, suggesting applications in modulating steroid biosynthesis in neurological conditions (Selleri et al., 2005).
Enzyme Inhibition for Disease Treatment
Another avenue of research involves the inhibition of enzymes relevant to disease processes, such as phosphodiesterase 1 (PDE1), by pyrazolo[3,4-d]pyrimidinones derivatives. This class of inhibitors shows promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in addressing various central nervous system disorders (Li et al., 2016).
Antitumor and Antimicrobial Activities
Research has also extended into the antitumor and antimicrobial potential of enaminones derived from N-arylpyrazole-containing compounds. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for cancer and infections, providing a basis for future therapeutic strategies (Riyadh, 2011).
Properties
IUPAC Name |
2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c1-14-11-20(25-21(23-14)18(12-22-25)15-5-3-2-4-6-15)30-13-19(27)24-16-7-9-17(10-8-16)26(28)29/h2-12H,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMJBIHKMOSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.